2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol. This compound is recognized for its potential applications in research, particularly in the fields of medicinal chemistry and biochemistry. It is characterized by a complex structure that includes an imidazole ring, a sulfanyl group, and a hydroxyacetamide moiety, which may contribute to its biological activity.
This compound can be sourced from various chemical suppliers, including BenchChem, which offers it for research purposes. It is classified under the category of organic compounds and specifically falls within the realm of heterocyclic compounds due to the presence of the imidazole ring. Its unique structure suggests potential pharmacological properties, although specific biological targets remain to be fully elucidated.
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide typically involves multiple synthetic steps that may include:
These methods may vary based on specific laboratory protocols and available reagents, but they generally require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide includes several key features:
The compound's InChI key is KKPWLEDZKPGXQJ-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NO).
The compound is expected to participate in various chemical reactions due to its functional groups:
Reactivity patterns will depend on the specific conditions employed during synthesis or application in biological systems .
While specific details regarding the mechanism of action for 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide are currently limited, compounds with similar structures often interact with biological targets such as enzymes or receptors. Potential mechanisms may include:
Further studies are necessary to elucidate these mechanisms definitively .
The physical properties of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide include:
Chemical properties include reactivity towards electrophiles due to nucleophilic sites present in its structure. The compound's stability under various conditions remains to be fully characterized but should be handled according to standard laboratory safety protocols .
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide holds promise for various scientific applications:
Ongoing research will likely reveal further applications as understanding of its properties and mechanisms improves .
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: